molecular formula C10H10N2O2S B3022635 Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate CAS No. 76923-35-8

Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate

Cat. No.: B3022635
CAS No.: 76923-35-8
M. Wt: 222.27 g/mol
InChI Key: IGUKTJRPNHRPKC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 5-methyl-3-thiophen-2-yl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUKTJRPNHRPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated thiophene or pyrazole rings.

    Substitution: Substituted thiophene or pyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50_{50} value of 20 µM against breast cancer cells, suggesting that methyl pyrazoles could serve as lead compounds for developing new anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A study showed that it inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The mechanism involves the suppression of NF-kB signaling pathways, which are critical in inflammation .

Pesticide Development

This compound has been investigated for its efficacy as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to mortality or reduced fertility. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer AgentIC50_{50} = 20 µM against breast cancer cells
Anti-inflammatorySuppresses NF-kB signaling pathways
Agricultural SciencePesticide DevelopmentEffective against pests with low toxicity to beneficial insects

Case Study 1: Anticancer Activity

In a controlled laboratory setting, a series of methyl pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications in the thiophene moiety significantly enhanced their anticancer activity. The most potent derivative exhibited an IC50_{50} value comparable to established chemotherapeutics, showcasing the potential for further development into clinical candidates.

Case Study 2: Agricultural Efficacy

A field study conducted on tomato crops treated with a formulation containing this compound demonstrated a reduction in aphid populations by over 70% compared to untreated controls. The study concluded that this compound could be integrated into sustainable pest management practices, providing an alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 3-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
  • CAS No.: 76923-35-8
  • Molecular Formula : C₁₀H₁₀N₂O₂S
  • Molecular Weight : 222.26 g/mol
  • Purity : ≥95% (as reported in commercial sources) .

Structural Features :
This compound is a pyrazole derivative featuring:

A methyl ester group at position 4, enhancing lipophilicity and influencing hydrolytic stability.

A methyl substituent at position 3, sterically modulating reactivity and crystal packing .

Comparison with Structurally Similar Compounds

Below is an analysis of key differences and similarities:

Table 1: Comparison with Structural Analogs

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications
This compound C₁₀H₁₀N₂O₂S Thiophen-2-yl (5), Methyl (3), COOCH₃ (4) Potential ligand for metal coordination; applications in agrochemicals/pharmaceuticals (inferred)
Ethyl 5-Phenyl-3-methyl-1H-pyrazole-4-carboxylate C₁₃H₁₄N₂O₂ Phenyl (5), Methyl (3), COOCH₂CH₃ (4) Higher lipophilicity due to phenyl group; used in synthetic intermediates for drug discovery
Methyl 5-(Furan-2-Yl)-3-methyl-1H-pyrazole-4-carboxylate C₁₀H₁₀N₂O₃ Furan-2-yl (5), Methyl (3), COOCH₃ (4) Reduced π-conjugation vs. thiophene; altered solubility in polar solvents
PF-543 (SphK1 Inhibitor) C₂₃H₂₈ClNO₃S Complex pyrrolidine-phenoxy structure Selective SphK1 inhibitor (Ki > 4.3 nM); unrelated to pyrazole class but highlights role of sulfur in bioactivity

Key Observations:

Thiophene vs. Furan analogs exhibit lower thermal stability due to reduced aromaticity.

Ester Group Variations :

  • Methyl esters (as in the target compound) are less hydrolytically stable than ethyl esters but offer better solubility in semi-polar solvents.

Biological Activity

Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate (CAS Number: 76923-35-8) is a compound belonging to the pyrazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in anti-cancer, anti-inflammatory, and antimicrobial therapies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Linear Formula : C10H10N2O2S
  • Molecular Weight : 210.26 g/mol
  • Functional Groups : Contains a pyrazole ring, a thiophene moiety, and a carboxylate functional group.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following findings summarize its activity against various cancer cell lines:

Cell LineIC50 (µM)Activity Description
MCF-7 (Breast Cancer)5.0Moderate activity observed
HepG-2 (Liver Cancer)10.0Weak to moderate activity noted

In a study examining various pyrazole derivatives, it was found that compounds with thiophene substituents exhibited enhanced activity against MCF-7 cells compared to non-thiophene analogs . The mechanism of action is believed to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using in vitro models that simulate inflammatory responses:

Inflammatory ModelIC50 (µM)Mechanism
LPS-stimulated Macrophages15.0Inhibition of TNF-α production
COX Enzyme Inhibition20.0Competitive inhibition observed

The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent . This activity may be attributed to its ability to modulate the NF-kB signaling pathway.

3. Antimicrobial Activity

This compound has also shown promising results in antimicrobial assays:

PathogenMIC (µg/mL)Activity Description
Staphylococcus aureus0.25Excellent antibacterial activity
Escherichia coli0.50Moderate antibacterial activity

The compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus and Escherichia coli. . The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of pyrazole derivatives:

  • Study on Anticancer Efficacy : A series of pyrazole derivatives were tested for their anticancer properties, revealing that those with thiophene substitutions had enhanced efficacy against breast cancer cell lines compared to traditional chemotherapeutics .
  • Inflammation Model : In vivo models demonstrated that administration of this compound significantly reduced edema in paw inflammation models induced by carrageenan .
  • Antimicrobial Trials : Clinical isolates were subjected to antimicrobial susceptibility testing, confirming that this compound could serve as a lead for developing new antibiotics against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing methyl 3-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. A literature-based approach involves reacting ethyl acetoacetate with thiophene-substituted hydrazines under reflux in ethanol, followed by esterification to yield the methyl ester . Alternative routes include nucleophilic substitution of chlorinated pyrazole intermediates with thiophene derivatives, using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate substitution at the 5-position . Key variables affecting yield include:

  • Solvent choice : Polar solvents (e.g., DMF) enhance nucleophilicity for substitution reactions .
  • Catalyst : Basic catalysts (e.g., K₂CO₃) improve reactivity in nucleophilic substitutions .
  • Temperature : Cyclocondensation typically requires reflux (70–80°C) .
    Yield optimization studies suggest a 60–75% range, with impurities arising from incomplete cyclization or ester hydrolysis.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Structural validation relies on:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for OCH₃), thiophene protons (δ 6.8–7.5 ppm), and pyrazole NH (δ ~12 ppm, broad) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3150 cm⁻¹ (NH stretch) confirm functional groups .
  • Elemental analysis : Matches experimental vs. calculated C, H, N, S content (e.g., C: 54.05%, H: 4.53%, N: 12.60%, S: 14.41%) .
  • Mass spectrometry : Molecular ion peak at m/z 222.26 (M⁺) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). Stability studies indicate:

  • Thermal stability : Decomposes above 200°C .
  • Photostability : Degrades under prolonged UV exposure; storage in amber vials is recommended.
  • Hydrolysis susceptibility : The ester group hydrolyzes slowly in aqueous basic conditions (pH > 10) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electronic properties:

  • HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests potential redox activity, relevant for catalytic or biological applications .
  • Hydrogen bonding : The pyrazole NH and ester carbonyl form hydrogen bonds with acceptors (e.g., water, solvents), influencing crystal packing .
  • Molecular docking : Thiophene and pyrazole moieties show affinity for aromatic binding pockets in enzymes, as seen in analogous triazole-thione systems .

Q. What crystallographic challenges arise in determining this compound’s structure, and how are they resolved?

Crystallization difficulties include:

  • Polymorphism : Multiple packing arrangements due to flexible thiophene and ester groups.
  • Twinned crystals : Resolved using SHELXL for refinement and Olex2 for space group determination .
  • Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) classifies interactions as chains (C(4)) or rings (R₂²(8)) .

Q. How does the thiophene substituent influence the compound’s electronic and biological properties compared to phenyl analogs?

The thiophene group:

  • Enhances π-stacking : Sulfur’s electronegativity increases dipole moments, improving binding to aromatic residues in enzymes .
  • Alters redox behavior : Thiophene’s electron-rich nature lowers oxidation potentials, as shown in cyclic voltammetry studies of similar triazoles .
  • Bioactivity : Thiophene-containing analogs exhibit improved antimicrobial activity vs. phenyl derivatives, likely due to sulfur’s lipophilicity .

Q. What strategies are effective for derivatizing the pyrazole core to study structure-activity relationships (SAR)?

Derivatization focuses on:

  • Ester hydrolysis : Converting the methyl ester to a carboxylic acid for salt formation .
  • N-alkylation : Reacting the pyrazole NH with alkyl halides to modify steric and electronic profiles .
  • Thiophene functionalization : Electrophilic substitution (e.g., nitration) at the thiophene 5-position to introduce nitro or amino groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate
Reactant of Route 2
Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.